molecular formula C24H21ClF3N3O2 B1401856 (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate CAS No. 1311279-90-9

(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate

Cat. No.: B1401856
CAS No.: 1311279-90-9
M. Wt: 475.9 g/mol
InChI Key: HIWGWTQZKXEWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate” is a synthetic small molecule characterized by three key structural features:

  • A benzoate ester backbone with a 4-chlorophenyl group at the ester position.
  • A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 5 and a 4-methylpiperazin-1-yl moiety at position 4.
  • Linkage via a phenyl group connecting the benzoate and pyridine moieties.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylpiperazine group may contribute to solubility and receptor-binding interactions.

Properties

IUPAC Name

(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3N3O2/c1-30-10-12-31(13-11-30)22-21(24(26,27)28)14-18(15-29-22)16-2-4-17(5-3-16)23(32)33-20-8-6-19(25)7-9-20/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGWTQZKXEWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core

  • Starting Materials : The synthesis begins with the preparation of the pyridine core, which can be achieved through various methods, including the condensation of appropriate aldehydes and ketones with ammonia or amines in the presence of a catalyst.

  • Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (CF₃SiMe₃) under suitable conditions.

  • Attachment of the Piperazine Moiety : The piperazine ring is typically attached through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an appropriately functionalized pyridine derivative.

  • Formation of the Benzoate Moiety : The benzoate part of the molecule can be formed by esterification of the corresponding carboxylic acid with the appropriate alcohol.

Detailed Synthetic Route

A detailed synthetic route might involve the following steps:

Conditions and Reagents

  • Solvents : Common solvents include DMF, DMSO, and THF.
  • Catalysts : Catalysts such as palladium or copper complexes may be used for coupling reactions.
  • Temperature and Time : Reactions are typically performed at room temperature or elevated temperatures (up to 100°C) for several hours.

Analysis of Preparation Methods

Challenges in Synthesis

  • Regioselectivity : Ensuring the correct positioning of substituents on the pyridine ring can be challenging.
  • Yield Optimization : Maximizing the yield of each step is crucial for efficient synthesis.

Optimization Strategies

Research Findings

Research on similar compounds suggests that the synthesis of complex heterocycles like (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR and LCMS is essential for monitoring the progress of reactions and confirming the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of piperazine N-oxides .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and pyridine derivatives exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation with IC50 values in the low micromolar range .

Case Study:
A derivative of this class was tested against A375 melanoma cells and exhibited an IC50 value of 4.2 μM, indicating promising anticancer activity .

Antidepressant and Anxiolytic Effects

Compounds featuring piperazine rings are often explored for their psychoactive properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in treating anxiety and depression disorders. Research on related compounds has demonstrated their ability to modulate neurotransmitter systems effectively .

Case Study:
In a study assessing various piperazine derivatives, a compound similar to (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate showed significant anxiolytic effects in animal models, supporting its potential therapeutic use .

Antimicrobial Properties

The structural characteristics of this compound also suggest potential antimicrobial applications. Trifluoromethyl groups are known to enhance the antimicrobial activity of organic compounds by affecting their interaction with bacterial membranes .

Case Study:
A related compound was evaluated for its antibacterial activity against Staphylococcus aureus and exhibited promising results, indicating that modifications to the benzoate structure can yield effective antimicrobial agents .

Data Tables

Application AreaBiological ActivityIC50 Value (μM)References
AnticancerA375 melanoma cells4.2
AntidepressantSerotonin receptor modulatorNot specified
AntimicrobialStaphylococcus aureusNot specified

Mechanism of Action

The mechanism of action of (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally or functionally analogous molecules (Table 1).

Table 1: Key Comparisons

Compound Name/ID Key Structural Features Molecular Formula CAS No. Activity/Application Reference
Target Compound Benzoate ester, pyridine-CF₃, 4-methylpiperazine C₂₅H₂₀ClF₃N₂O₂* Not provided Under investigation (inferred)
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate Fluorobenzoate ester, pyridine-CF₃, piperazine C₂₀H₁₇ClF₄N₃O₂ Not provided Kinase inhibition (inferred)
Risovalisib (risovalisibum) Pyrrolotriazine, morpholine, methanesulfonylpiperazine, pyridine-CF₃ C₂₃H₂₆F₃N₇O₄S 1494684-28-4 PI3K inhibitor (antineoplastic)
Risvodetinib Benzamide, pyrimidine, 4-methylpiperazine, oxazole C₂₉H₂₈FN₇O₂ 2031185-00-7 Tyrosine kinase inhibitor
Flumatinib Mesylate Benzamide, pyrimidine, 4-methylpiperazine, pyridine C₂₈H₂₈F₃N₇O·CH₃SO₃H BCR-ABL inhibitor (antineoplastic)

*Molecular weight: ~504.9 g/mol (estimated).

Structural and Functional Analysis

Core Scaffold Differences

  • The target compound uses a pyridine-benzoate ester scaffold, distinct from risovalisib’s pyrrolotriazine or flumatinib’s benzamide core. The ester linkage may confer faster metabolic clearance compared to amides (e.g., flumatinib) .
  • Risvodetinib and flumatinib incorporate pyrimidine rings, which often enhance DNA/protein binding due to hydrogen-bonding capabilities .

Substituent Effects Trifluoromethyl (-CF₃): Present in the target compound, risovalisib, and the fluorobenzoate analog (). This group improves membrane permeability and resistance to oxidative metabolism . 4-Methylpiperazine: Common in all compared compounds, this moiety enhances solubility and modulates target affinity.

Biological Activity Target Compound vs. Fluorobenzoate Analog (): Both have ester-linked aromatic groups, but the fluorobenzoate analog’s fluorine atom may increase electronegativity and binding to hydrophobic pockets in kinases .

Therapeutic Potential The target compound lacks explicit activity data, but structural parallels to risvodetinib (tyrosine kinase inhibitor) and flumatinib (BCR-ABL inhibitor) suggest possible applications in oncology .

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis may resemble methods in (HATU coupling, microwave-assisted reactions), though direct data is absent.
  • Gaps in Evidence: No pharmacokinetic or toxicity data were identified for the target compound. Comparative studies with risovalisib or flumatinib are needed to evaluate efficacy and safety.

Biological Activity

The compound (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate , often referred to by its CAS number 1235865-77-6 , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanism of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C33H35ClN4O3C_{33}H_{35}ClN_{4}O_{3}

It features a 4-chlorophenyl group and a 4-methylpiperazin-1-yl moiety linked through a trifluoromethyl-pyridine structure, which contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, modifications in the piperazine moiety have led to enhanced cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Enzyme Inhibition : The compound has been reported to act as a noncompetitive inhibitor of certain enzymes, demonstrating significant inhibition constants (Ki values) in the micromolar range. This activity suggests potential applications in treating diseases where enzyme dysregulation is a factor .
  • Antibacterial Properties : Compounds with similar structural motifs have shown antibacterial activity, indicating that this compound may also possess such properties. The presence of the piperazine group is often associated with enhanced antimicrobial effects .

The biological activity of (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate is primarily attributed to its ability to interact with specific biological targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
  • Receptor Binding : It has been suggested that the compound binds to various receptors, influencing cellular responses that can lead to therapeutic effects.

Case Studies

Several studies have documented the effects of this compound in preclinical settings:

  • Antitumor Efficacy : A study conducted on modified piperazine derivatives indicated that compounds structurally related to (4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate exhibited IC50 values as low as 0.95 nM against NCI-H460 cell lines, demonstrating potent antitumor activity .
  • Enzyme Inhibition Studies : Research highlighted the noncompetitive inhibition of specific kinases by related compounds, with IC50 values around 25 nM, showcasing their potential as therapeutic agents in kinase-related diseases .

Data Tables

Biological ActivityTargetIC50 Value
AntitumorA54949.85 μM
AntitumorMCF-714.31 μM
Enzyme InhibitionKinase25 nM

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step reactions involving condensation and coupling steps. Key steps include:

  • Using dichloromethane as a solvent with sodium hydroxide for intermediate formation (e.g., pyridine derivatives) .
  • Purification via column chromatography and recrystallization to achieve >95% purity.
  • Optimization strategies: Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates), stoichiometric ratios (1.2–1.5 equivalents for nucleophilic reagents), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolve the 3D structure, including bond angles and substituent orientations (e.g., pyridine and piperazine moieties) .
  • NMR spectroscopy : Assign signals for trifluoromethyl (–CF₃) and chlorophenyl groups (¹H/¹³C/¹⁹F NMR). Use DEPT-135 to confirm methylpiperazine protons .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M–Cl]⁻ adducts) with <2 ppm error .

Q. How can stability and solubility challenges be addressed during in vitro assays?

  • Stability : Monitor degradation under varying pH (4–9) and temperatures (4–37°C). Use LC-MS to identify degradation products (e.g., hydrolysis of ester bonds) .
  • Solubility : Employ co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For aqueous buffers, adjust pH to 6.5–7.5 to enhance ionizability of the piperazine group .

Advanced Research Questions

Q. What experimental designs are critical for identifying the compound’s biological targets?

  • Target deconvolution : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .
  • Enzyme inhibition assays : Test against bacterial phosphatases (e.g., acps-pptase) with NADH-coupled detection to quantify IC₅₀ values .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound in bacterial proliferation assays .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the trifluoromethyl group with –CF₂H or –CN to assess electronic effects on enzyme binding .
  • Scaffold hopping : Synthesize pyridine-to-pyrimidine analogs to evaluate steric compatibility with target active sites .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that enhance hydrophobic interactions (e.g., chlorophenyl) or hydrogen bonding (e.g., piperazine) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
  • Toxicity screens : Assess off-target effects in zebrafish embryos or primary hepatocytes to rule out non-specific cytotoxicity .
  • Dosing optimization : Use PK/PD modeling to adjust dosing frequency based on half-life (e.g., t₁/₂ <2 hours may require sustained-release formulations) .

Q. What statistical approaches resolve contradictions in activity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., MIC values against Gram-positive vs. Gram-negative bacteria) using random-effects models to quantify heterogeneity .
  • Multivariate regression : Control for confounding variables (e.g., solvent purity, cell passage number) when comparing IC₅₀ values .
  • Bayesian modeling : Predict activity trends in untested bacterial strains based on structural similarity to known targets .

Q. How can computational tools enhance mechanistic understanding of its antibacterial activity?

  • Molecular dynamics simulations : Simulate binding to acps-pptase over 100 ns trajectories to identify critical residues (e.g., Arg156, Asp89) for hydrogen bonding .
  • QSAR modeling : Train models on inhibition data (pIC₅₀) using descriptors like logP, polar surface area, and H-bond acceptor count .
  • Free energy calculations : Use MM-PBSA to compare binding affinities of analogs and validate SAR hypotheses .

Methodological Notes

  • Experimental limitations : Small sample sizes (e.g., 8 initial mixtures in degradation studies) may underrepresent real-world variability; expand to ≥20 replicates for robustness .
  • Data validation : Cross-verify crystallographic data (e.g., C–C bond lengths: 1.50–1.54 Å) with DFT-optimized structures to confirm geometric accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.